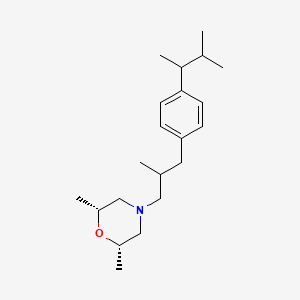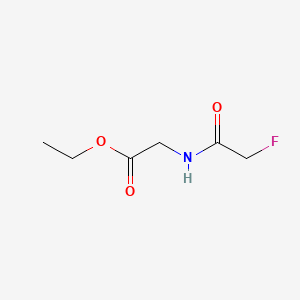![molecular formula C24H34O17 B13418976 [(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(hydroxymethyl)-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] acetate](/img/structure/B13418976.png)
[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(hydroxymethyl)-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound [(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(hydroxymethyl)-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] acetate is a complex organic molecule It is a derivative of a sugar molecule, specifically a disaccharide, where multiple hydroxyl groups have been acetylated
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(hydroxymethyl)-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] acetate typically involves the acetylation of a disaccharide precursor. The process can be summarized as follows:
Starting Material: The synthesis begins with a disaccharide such as cellobiose or lactose.
Acetylation: The hydroxyl groups of the disaccharide are acetylated using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Purification: The resulting acetylated disaccharide is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the following steps:
Bulk Acetylation: Large-scale acetylation is performed in reactors with controlled temperature and pressure conditions to ensure complete acetylation of the disaccharide.
Continuous Processing: Continuous processing techniques such as flow chemistry may be employed to increase efficiency and yield.
Purification and Quality Control: The product is purified using industrial-scale chromatography or crystallization, followed by rigorous quality control to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrolysis: The acetyl groups can be hydrolyzed back to hydroxyl groups under acidic or basic conditions, yielding the original disaccharide.
Oxidation: The hydroxymethyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, although these are less common due to the stability of the acetyl groups.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used, although these reactions are less frequently applied to this compound.
Major Products Formed
Hydrolysis: The major product is the original disaccharide with free hydroxyl groups.
Oxidation: The major products are the corresponding carboxylic acids.
Reduction: The major products are the reduced forms of the hydroxymethyl groups, typically alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a model molecule for studying acetylation reactions and the behavior of acetylated sugars. It is also used in the synthesis of more complex molecules and as a starting material for various chemical transformations.
Biology
In biology, the compound is used to study the metabolism of acetylated sugars and their role in cellular processes. It is also used in the development of biochemical assays and as a substrate for enzymatic reactions.
Medicine
In medicine, the compound has potential applications in drug delivery and as a prodrug. The acetyl groups can be hydrolyzed in vivo to release the active disaccharide, making it a useful tool for targeted drug delivery.
Industry
In industry, the compound is used in the production of biodegradable polymers and as a precursor for the synthesis of other acetylated derivatives. It is also used in the food industry as a flavoring agent and in the production of sweeteners.
Mécanisme D'action
The mechanism of action of [(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(hydroxymethyl)-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] acetate involves the hydrolysis of the acetyl groups to release the active disaccharide. This process is catalyzed by esterases and other enzymes in the body. The released disaccharide can then participate in various metabolic pathways and exert its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(hydroxymethyl)-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] acetate: This compound is similar in structure but may have different acetylation patterns.
This compound: Another similar compound with variations in the hydroxymethyl groups.
Uniqueness
The uniqueness of this compound lies in its specific acetylation pattern and the presence of multiple hydroxymethyl groups. This unique structure gives it distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C24H34O17 |
|---|---|
Poids moléculaire |
594.5 g/mol |
Nom IUPAC |
[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(hydroxymethyl)-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] acetate |
InChI |
InChI=1S/C24H34O17/c1-9(27)33-17-15(7-25)39-23(21(37-13(5)31)19(17)35-11(3)29)41-24-22(38-14(6)32)20(36-12(4)30)18(34-10(2)28)16(8-26)40-24/h15-26H,7-8H2,1-6H3/t15-,16-,17-,18-,19+,20+,21-,22-,23-,24-/m1/s1 |
Clé InChI |
VLOPTISRWGNXGK-FXPCSOOLSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OC(=O)C)OC(=O)C)OC(=O)C)CO |
SMILES canonique |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)CO)OC(=O)C)OC(=O)C)OC(=O)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] dodecanoate](/img/structure/B13418949.png)
![2-Propenoic acid, 2-methyl-, 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester](/img/structure/B13418950.png)



![(2R,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine](/img/structure/B13418968.png)



